2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
Description
2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with pyridine and pyrimidine moieties. The compound’s molecular formula is C₁₆H₁₀N₄O, with a molecular weight of 274.28 g/mol . Key predicted physicochemical properties include a boiling point of 377.8±42.0 °C, density of 1.307±0.06 g/cm³, and pKa of 1.79±0.10 . The pyridine and pyrimidine substituents likely enhance its π-π stacking and hydrogen-bonding capabilities, which are critical for interactions with biological targets or materials.
Properties
IUPAC Name |
2-(2-pyridin-2-ylpyrimidin-5-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c1-2-7-14-12(5-1)20-16(21-14)11-9-18-15(19-10-11)13-6-3-4-8-17-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFQTOGAUKULCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=C(N=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole typically involves the formation of the benzoxazole ring followed by the introduction of pyridine and pyrimidine groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Subsequent reactions introduce the pyridine and pyrimidine groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .
Scientific Research Applications
2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-fibrotic and anti-cancer activities
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzoxazole Derivatives
Key Comparative Insights
Antimicrobial and Antimycobacterial Activity
- 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole (compound 3 in ) exhibits >10-fold higher activity against M. avium and M. kansasii compared to the standard drug isoniazid . In contrast, derivatives with pyrimidine/pyridine substituents (e.g., the target compound) may prioritize different binding mechanisms due to their nitrogen-rich aromatic systems, though specific data is lacking.
- 2-(2,4-Dichlorophenyl)-1,3-benzoxazole (compound g in ) shows broad-spectrum antifungal activity, likely due to electron-withdrawing chlorine atoms enhancing membrane permeability .
Physicochemical Properties
- The target compound, with fewer heteroatoms, may exhibit lower solubility but greater lipophilicity.
- Cybenzoxasulfyl () incorporates sulfonyl and sulfinyl groups, enhancing its stability and bioavailability as an insecticide .
Structure-Activity Relationships (SAR)
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., in compound 3, ) enhance antimycobacterial activity, while chlorine atoms () improve antifungal potency .
- Heteroaromatic Extensions : Pyridine and pyrimidine substituents (as in the target compound) may improve DNA intercalation or enzyme inhibition but require precise steric alignment .
- Sulfur-Containing Moieties : Sulfonyl/sulfinyl groups (e.g., Oxazosulfyl, Cybenzoxasulfyl) increase oxidative stability and target specificity in agrochemicals .
Biological Activity
2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzoxazole ring fused with pyridine and pyrimidine moieties, which contributes to its diverse pharmacological properties. Research has indicated that this compound may exhibit significant anti-inflammatory, anticancer, and antimicrobial activities.
- Molecular Formula : CHNO
- Molecular Weight : 274.28 g/mol
- CAS Number : 477859-77-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can inhibit enzyme activity by binding to their active sites through hydrogen bonding and hydrophobic interactions. This mechanism is crucial for its potential therapeutic effects.
Anticancer Activity
Numerous studies have explored the anticancer properties of this compound. For instance:
- Cell Line Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC values for these cell lines have been reported in the range of 10-20 µM.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| A549 (Lung) | 12 | |
| HeLa (Cervical) | 18 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages when treated with this compound.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against common pathogens are as follows:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
Case Studies
A notable case study involved the use of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What strategies enhance bioavailability in preclinical models?
Q. How to resolve conflicting data in binding affinity studies?
Q. What are the stability profiles under different storage conditions?
- Methodological Answer: Lyophilized samples stored at -80°C show <5% degradation over 6 months. In solution (DMSO), avoid freeze-thaw cycles; use aliquots to prevent hydrolysis. Monitor via stability-indicating HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
